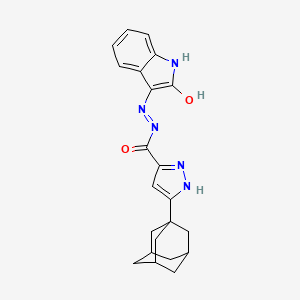

(Z)-3-((1S,3s)-adamantan-1-yl)-N'-(2-oxoindolin-3-ylidene)-1H-pyrazole-5-carbohydrazide

Beschreibung

Eigenschaften

IUPAC Name |

5-(1-adamantyl)-N-[(2-hydroxy-1H-indol-3-yl)imino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c28-20(27-26-19-15-3-1-2-4-16(15)23-21(19)29)17-8-18(25-24-17)22-9-12-5-13(10-22)7-14(6-12)11-22/h1-4,8,12-14,23,29H,5-7,9-11H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXQYMBFQYTCID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N=NC5=C(NC6=CC=CC=C65)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((1S,3s)-adamantan-1-yl)-N’-(2-oxoindolin-3-ylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

Attachment of the Adamantane Group: The adamantane moiety can be introduced via a nucleophilic substitution reaction, where an adamantyl halide reacts with the pyrazole derivative.

Formation of the Indolinone Group: The indolinone group is typically synthesized through the condensation of isatin with hydrazine derivatives, followed by cyclization.

Final Coupling Reaction: The final step involves coupling the pyrazole-adamantane intermediate with the indolinone derivative under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Analyse Chemischer Reaktionen

Hydrazone Group

-

Acid/Base Hydrolysis : The hydrazone linkage is stable under mild acidic conditions but hydrolyzes in strong acids or bases to regenerate the parent hydrazide and carbonyl compounds.

-

Condensation Reactions : Reacts with aldehydes/ketones to form bis-hydrazones under reflux conditions .

Pyrazole Ring

-

Electrophilic Substitution : The pyrazole C4 position undergoes bromination or nitration in polar aprotic solvents (e.g., DMF) .

-

Coordination Chemistry : The pyrazole nitrogen acts as a ligand for transition metals (e.g., Cu(II), Zn(II)) .

Adamantane Moiety

-

Enhances lipophilicity, influencing solubility in nonpolar solvents.

-

Steric effects reduce reactivity at adjacent functional groups.

Characterization of Reaction Products

Reaction products are characterized using:

-

Spectroscopy :

-

Mass Spectrometry : Molecular ion peaks (e.g., m/z 420 for chlorinated derivatives) .

Influence of Reaction Conditions

Wissenschaftliche Forschungsanwendungen

Biological Activities

The biological activities of (Z)-3-((1S,3s)-adamantan-1-yl)-N'-(2-oxoindolin-3-ylidene)-1H-pyrazole-5-carbohydrazide have been explored in various studies, highlighting its potential therapeutic applications:

Anticancer Activity

Several studies have indicated that compounds featuring pyrazole and indole structures exhibit significant anticancer properties. For instance, derivatives similar to (Z)-3 have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. Notably, the activation of apoptotic pathways such as caspase cascades has been documented in related compounds .

Anti-inflammatory Properties

Research has shown that adamantane derivatives possess anti-inflammatory effects. Compounds with similar structural motifs have been reported to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo models . This suggests that (Z)-3 could be further investigated for its potential use in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented. Compounds structurally related to (Z)-3 have demonstrated activity against a range of bacterial strains, indicating that this compound might also exhibit similar effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of (Z)-3. Key factors influencing its biological activity include:

- Functional Groups : The presence of electron-withdrawing or donating groups can significantly affect the compound's reactivity and interaction with biological targets.

- Steric Hindrance : The bulky adamantane group may enhance selectivity towards specific enzymes or receptors while reducing off-target effects.

Case Study 1: Anticancer Efficacy

In a study evaluating a series of pyrazole derivatives, one compound showed a significant reduction in viability for MCF7 breast cancer cells with an IC50 value indicating potent activity. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Anti-inflammatory Mechanism

Another investigation into adamantane-based compounds revealed that they could inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators in macrophages . This supports the potential application of (Z)-3 in inflammatory conditions.

Wirkmechanismus

The mechanism of action of (Z)-3-((1S,3s)-adamantan-1-yl)-N’-(2-oxoindolin-3-ylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Variations

The table below highlights key structural differences between the target compound and its analogs:

Key Observations :

- Substituent Effects : The 2-oxoindolinyl group in the target compound introduces a planar, conjugated system absent in analogs with pyridinyl or benzylidene substituents. This may enhance interactions with aromatic residues in enzyme active sites.

- Electronic Properties : Electron-withdrawing groups (e.g., 2-chlorobenzylidene ) increase lipophilicity, while 4-hydroxybenzylidene improves solubility via hydrogen bonding.

Biologische Aktivität

The compound (Z)-3-((1S,3S)-adamantan-1-yl)-N'-(2-oxoindolin-3-ylidene)-1H-pyrazole-5-carbohydrazide is a member of the pyrazole family, which is known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of adamantane derivatives with hydrazine and indolinone derivatives. The general synthetic route includes:

- Formation of Pyrazole : The reaction between 1-adamantyl hydrazine and 2-oxoindoline in the presence of appropriate catalysts.

- Carbohydrazide Formation : Subsequent reaction with carbonyl compounds to form the carbohydrazide moiety.

This method yields a variety of pyrazole derivatives, which can be further modified to enhance biological activity.

Antimicrobial Activity

Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, research indicates that compounds similar to (Z)-3-((1S,3S)-adamantan-1-yl)-N'-(2-oxoindolin-3-ylidene)-1H-pyrazole-5-carbohydrazide demonstrate effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus. The presence of the adamantane structure contributes to enhanced membrane permeability, facilitating better interaction with microbial targets .

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties. Compounds derived from the pyrazole scaffold have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives showed up to 85% inhibition of TNF-α at specific concentrations, indicating their potential as anti-inflammatory agents .

Antitumor Activity

Research has indicated that pyrazole compounds possess antitumor activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cell cycle regulators and apoptotic pathways. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, suggesting their potential use in cancer therapy .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of several pyrazole derivatives, compound variants were tested against standard bacterial strains. Results showed that modifications in the hydrophobicity and electronic properties significantly influenced their antimicrobial potency. For instance, a derivative with enhanced lipophilicity exhibited superior activity against Klebsiella pneumoniae .

Case Study 2: Anti-inflammatory Mechanism

A comparative analysis of pyrazole derivatives was conducted to assess their anti-inflammatory effects through cytokine inhibition assays. Compounds demonstrated varying degrees of inhibition on IL-6 and TNF-α production in human macrophages, with some achieving higher efficacy than established anti-inflammatory drugs .

Summary of Biological Activities

| Activity | Mechanism | Effectiveness |

|---|---|---|

| Antimicrobial | Disruption of bacterial cell membranes | Effective against multiple strains |

| Anti-inflammatory | Inhibition of cytokine production | Up to 85% inhibition |

| Antitumor | Induction of apoptosis and cell cycle arrest | Significant growth inhibition |

Q & A

Q. Advanced

- X-ray crystallography : Identifies hydrogen bonds (e.g., N–H···O) and van der Waals interactions in the crystal lattice .

- Computational modeling : Density Functional Theory (DFT) calculations assess HOMO-LUMO gaps and electrostatic potential surfaces to predict interaction sites .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability linked to intermolecular forces .

What biological assays are typically used to evaluate therapeutic potential?

Q. Basic

- Enzyme inhibition assays : Target enzymes like cyclooxygenase-2 (COX-2) or kinases using fluorometric/colorimetric substrates .

- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs or nuclear receptors) .

- Cytotoxicity screening : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) .

How can structural data resolve contradictions in NMR assignments?

Q. Advanced

- X-ray crystallography : Provides unambiguous bond lengths and angles, clarifying ambiguous NMR signals (e.g., overlapping proton environments) .

- 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships to distinguish between isomers or conformers .

- DFT-predicted chemical shifts : Compare computational NMR spectra with experimental data to validate assignments .

What computational methods predict interactions with biological targets?

Q. Advanced

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., COX-2) .

- Molecular Dynamics (MD) simulations : Assess binding stability and conformational flexibility over time (e.g., 100 ns trajectories) .

- QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to bioactivity data .

What are the key challenges in ensuring stereochemical purity?

Q. Basic

- Z/E isomerization : Hydrazone linkages are prone to photochemical or thermal isomerization. Use light-protected conditions and low temperatures .

- Chiral resolution : Chiral HPLC (e.g., Chiralpak® columns) separates enantiomers if asymmetric centers are present .

- Crystallization control : Slow evaporation in mixed solvents (e.g., CHCl₃:EtOH) to isolate pure stereoisomers .

How can discrepancies in biological activity data be addressed?

Q. Advanced

- Purity validation : HPLC (>95% purity) and elemental analysis to rule out impurities .

- Assay standardization : Replicate experiments under identical conditions (pH, serum concentration) .

- Target validation : CRISPR knockdown or siRNA silencing to confirm target specificity .

What methodologies study pharmacokinetic properties?

Q. Advanced

- In vitro ADME : Microsomal stability assays (e.g., liver microsomes) to assess metabolic half-life .

- Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure free fraction .

- In vivo PK : LC-MS/MS quantifies plasma concentration-time profiles in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.